molecular formula C18H21BrN2O B14225619 (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 650591-69-8

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene

Cat. No.: B14225619
CAS No.: 650591-69-8
M. Wt: 361.3 g/mol
InChI Key: FSIVVXFJWJTIGN-UHFFFAOYSA-N
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Description

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a bromoethoxy group and the other with a butyl group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene typically involves the following steps:

    Formation of the Bromoethoxy Intermediate: The synthesis begins with the preparation of 4-(2-bromoethoxy)benzene. This can be achieved by reacting 4-hydroxybenzene with 2-bromoethanol in the presence of a base such as potassium carbonate.

    Diazotization and Coupling: The next step involves the diazotization of 4-butylaniline to form the diazonium salt. This is followed by coupling the diazonium salt with the bromoethoxy intermediate under controlled conditions to form the desired diazene compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials such as 4-hydroxybenzene, 2-bromoethanol, and 4-butylaniline.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.

    Coupling Reactions: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Oxidation: Formation of azo compounds.

Scientific Research Applications

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways. The diazene group can participate in redox reactions, influencing cellular processes. The bromoethoxy and butyl substituents can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chloroethoxy group instead of bromoethoxy.

    (E)-1-[4-(2-Methoxyethoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxyethoxy group instead of bromoethoxy.

Uniqueness

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to its chloroethoxy and methoxyethoxy analogs. The bromoethoxy group can participate in specific substitution reactions that are not possible with other substituents, making this compound valuable for targeted synthetic applications.

Properties

CAS No.

650591-69-8

Molecular Formula

C18H21BrN2O

Molecular Weight

361.3 g/mol

IUPAC Name

[4-(2-bromoethoxy)phenyl]-(4-butylphenyl)diazene

InChI

InChI=1S/C18H21BrN2O/c1-2-3-4-15-5-7-16(8-6-15)20-21-17-9-11-18(12-10-17)22-14-13-19/h5-12H,2-4,13-14H2,1H3

InChI Key

FSIVVXFJWJTIGN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCBr

Origin of Product

United States

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